Nifurpipone

Description

Historical Trajectories of Nifurpipone Pharmacological Research

The scientific exploration of this compound began with its synthesis as part of a broader investigation into novel antibacterial agents. In 1971, Massarani and colleagues synthesized a series of 5-nitro-2-furaldehyde (B57684) aminoacethydrazones, which included the compound later identified as this compound. eurekaselect.comacs.org It was designated with the research code Rec 15-0122 and was selected for more in-depth study due to a notable characteristic: its high concentration in the urine of rats, suggesting its potential utility for urinary tract infections. karger.com

Subsequent research in the 1970s further delineated the pharmacological profile of this compound. In vivo studies were conducted to assess its efficacy in various standardized infection models. Research published in 1973 demonstrated that orally administered this compound was active in mice with systemic infections caused by Streptococcus pyogenes and Salmonella typhimurium, as well as in local infections with Staphylococcus aureus. researchgate.net Furthermore, in experimental models of urinary tract infections in rats, this compound was shown to prevent the upward progression of infection and the formation of stones. researchgate.net

A 1976 study by Setnikar and colleagues contributed to the understanding of this compound's properties by comparing its mutagenicity to that of Nitrofurantoin (B1679001), another widely used nitrofuran. nih.goviarc.fr This comparative approach was a common theme in early research, aiming to position this compound relative to existing therapeutic agents.

This compound within the Broader Context of Nitrofuran Compounds

This compound is a member of the nitrofuran class of synthetic antibiotics. mdpi.com The defining feature of these compounds is a furan (B31954) ring with a nitro group, which is essential for their antibacterial activity. mdpi.com The general mechanism of action for nitrofurans involves the inhibition of bacterial DNA, RNA, and protein synthesis.

The in vitro antibacterial spectrum of this compound has been found to be comparable to that of Nitrofurantoin. karger.com However, a significant and clinically relevant distinction lies in their activity at different pH levels. karger.com Research has shown that this compound is more active in alkaline pH environments, whereas Nitrofurantoin is more effective at an acidic pH. karger.com This is a noteworthy characteristic, as some urinary tract infections can lead to an increase in urine pH. karger.com

The table below summarizes key comparative research findings between this compound and Nitrofurantoin.

| Feature | This compound (Rec 15-0122) | Nitrofurantoin | Reference |

| Optimal pH for Activity | More active at alkaline pH | More active at acid pH | karger.com |

| In Vitro Antibacterial Spectrum | Corresponds to that of Nitrofurantoin | Established broad spectrum against common uropathogens | karger.com |

| Urinary Excretion | High level of active drug found in the urine of rats | Concentrates in the urine | karger.com |

| Mutagenicity Studies | Investigated in comparative studies with Nitrofurantoin | Subject of various mutagenicity studies | nih.goviarc.fr |

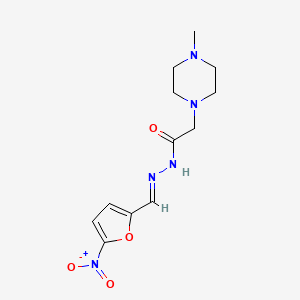

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-N-[(5-nitrofuran-2-yl)methylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-15-4-6-16(7-5-15)9-11(18)14-13-8-10-2-3-12(21-10)17(19)20/h2-3,8H,4-7,9H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHFNHFFCVLLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865165 | |

| Record name | 2-(4-Methylpiperazin-1-yl)-N'-[(5-nitrofuran-2-yl)methylidene]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24632-47-1 | |

| Record name | Nifurpipone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24632-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Derivatization of Nifurpipone

Established Synthetic Pathways for Nifurpipone

The synthesis of nitrofuran derivatives, including this compound, generally involves the formation of the furan (B31954) ring with a nitro group and the subsequent attachment of the side chain. karger.com

Early synthetic efforts for nitrofuran derivatives focused on coupling 5-nitro-2-furaldehyde (B57684) with various hydrazine (B178648) derivatives. karger.comnih.gov While specific details on the absolute earliest synthesis of this compound are not extensively detailed in readily available public search results, the general approach for related nitrofuran compounds involved reactions between 5-nitro-2-furaldehyde or its derivatives and hydrazine compounds containing the desired substituent. karger.comnih.gov this compound is described as a 5-nitro-2-furaldehyde 4'-methylpiperazinoacethydrazone. karger.com This suggests a synthetic route involving 5-nitro-2-furaldehyde and a hydrazine derivative incorporating the 4-methylpiperazine-1-acetic acid structure.

Advancements in the synthesis of nitrofuran derivatives have often focused on improving yields, reducing reaction steps, and utilizing more efficient coupling procedures. While specific recent advancements solely focused on this compound synthesis are not widely reported in the provided search results, the broader field of nitrofuran synthesis has seen developments. These advancements in general organic synthesis methodologies, such as the use of catalytic reagents and optimized reaction conditions, can potentially be applied or adapted for this compound synthesis. nih.govdoaj.org

Pioneering Synthetic Routes for this compound Synthesis

Optimization Strategies for this compound Chemical Synthesis

Optimization in chemical synthesis aims to enhance the efficiency, yield, purity, and reproducibility of the process. For a compound like this compound, optimization strategies would focus on each step of its multi-component synthesis.

Ensuring reproducibility in academic synthetic processes for this compound, as with any complex organic molecule, relies on precisely defined and controlled reaction conditions. This includes accurate measurement of reagents and solvents, strict adherence to temperature and time protocols, and consistent work-up and purification procedures. Detailed documentation of experimental parameters is essential for others to replicate the synthesis successfully. chemrxiv.org The use of standardized protocols and well-characterized starting materials contributes significantly to reproducibility.

Ensuring Reproducibility in Academic Synthetic Processes

Strategic Derivatization for Novel this compound Analogs

Strategic derivatization of the this compound structure is undertaken to potentially enhance its properties, such as solubility, stability, or interaction with biological targets. This involves modifying functional groups present in the molecule or introducing new moieties. The nitrofuran core is often essential for the biological activity of this class of compounds, suggesting that modifications are typically focused on other parts of the molecule, such as the piperazine (B1678402) ring or the hydrazide linkage, or through salt formation ontosight.ainih.gov.

Design Principles for this compound Derivatives

The design of this compound derivatives often follows principles aimed at optimizing specific physicochemical properties or modulating biological interactions. Key considerations include:

Salt Formation: Converting the basic piperazine nitrogen into a salt can significantly improve water solubility and stability, which is crucial for formulation and biological applications ontosight.ai. This compound has been reported in various salt forms, including dihydrochloride (B599025) and maleate (B1232345) ontosight.aihodoodo.com.

Modifications to the Piperazine Ring: The methyl group on the piperazine ring or the piperazine ring itself can be potential sites for substitution or modification to alter steric and electronic properties, potentially influencing binding affinity or pharmacokinetic behavior. N-Methylpiperazine is a known precursor in the synthesis of this compound, indicating this part of the molecule is involved in the synthetic route atamanchemicals.comchembk.com.

Modifications to the Hydrazide Linkage: The hydrazide group connects the piperazineacetic acid portion to the nitrofuran ring. Modifications here could affect the conformational flexibility or introduce new reactive sites for further conjugation.

Introduction of Lipophilic or Hydrophilic Moieties: Depending on the desired application, derivatization can involve attaching lipophilic chains or hydrophilic groups to influence membrane permeability, tissue distribution, or formulation characteristics google.comgoogleapis.com. Functional groups like amino, hydroxyl, and sulfhydryl groups are often targeted for derivatization google.com. Carboxylic acid functions can be derivatized through amide or ester formation google.comgoogleapis.com.

Bioisosteric Replacements: Replacing specific atoms or groups with others having similar electronic or steric properties can be employed to improve metabolic stability or alter interactions with biological macromolecules while retaining desired activity.

Synthesis and Characterization of Specific this compound Salts and Analogs (e.g., this compound Succinate)

The synthesis of this compound and its derivatives typically involves coupling the modified piperazine-containing fragment with a nitrofuran precursor. The formation of salts, such as this compound Maleate or this compound Dihydrochloride, involves reacting the this compound free base with the corresponding acid ontosight.aihodoodo.com.

This compound Succinate (B1194679) is another reported salt form of this compound drugfuture.comenvironmentalchemistry.com. The formation of this compound Succinate involves the reaction of this compound with succinic acid. This salt form is noted in chemical databases and literature drugfuture.comenvironmentalchemistry.com. The succinate counterion is derived from succinic acid (butanedioic acid) nih.gov.

While detailed synthetic procedures for this compound Succinate were not extensively detailed in the search results, the general principle of salt formation applies. The basic nitrogen atom(s) on the this compound structure would react with the acidic protons of succinic acid to form the succinate salt. The molecular formula for this compound Succinate is reported as C₁₂H₁₇N₅O₄.C₄H₆O₄, with a molecular weight of 413.44 g/mol drugfuture.com. This indicates a 1:1 salt formation between this compound (C₁₂H₁₇N₅O₄) uni.lunih.govguidechem.com and succinic acid (C₄H₆O₄, the protonated form of succinate) nih.gov.

Characterization of this compound salts and analogs typically involves standard analytical techniques such as:

Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm chemical structure and purity uni.lu.

Elemental Analysis: To verify the elemental composition, particularly for salts hodoodo.com.

Melting Point: A characteristic physical property for crystalline solids nih.gov.

Solubility Studies: To determine solubility in various solvents, especially water, which is critical for salt forms intended for aqueous applications ontosight.ainih.gov.

X-ray Diffraction: To determine the crystalline structure of solid forms.

Data regarding the characterization of this compound and its salts can be found in chemical databases and scientific literature. For example, this compound itself has a molecular formula of C₁₂H₁₇N₅O₄ and a molecular weight of approximately 295.3 g/mol uni.lunih.govguidechem.com.

Here is a table summarizing some key properties of this compound and this compound Succinate based on the search results:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | Notes |

| This compound | C₁₂H₁₇N₅O₄ | 295.3 nih.govguidechem.com | 9554232 uni.lu | Free base |

| This compound Maleate | C₉H₁₃N₅O₄.C₄H₄O₄ ontosight.ai | 407.32 ontosight.ai | - | Reported as 2:1 salt (this compound:Maleic Acid) ontosight.ai |

| This compound 2HCl | C₁₂H₂₁Cl₂N₅O₅ hodoodo.com | 386.230 hodoodo.com | - | Dihydrochloride salt hodoodo.com |

| This compound Succinate | C₁₂H₁₇N₅O₄.C₄H₆O₄ drugfuture.com | 413.44 drugfuture.com | - | Succinate salt drugfuture.comenvironmentalchemistry.com |

Derivatization strategies and the synthesis of specific salts like this compound Succinate are part of the broader effort to explore the potential utility of the this compound scaffold by tuning its chemical and physical properties.

Mechanistic Investigations of Nifurpipone S Biological Activities

Molecular Mechanisms of Action of Nifurpipone

The core of this compound's mechanism of action lies in the activation of its nitro group through reduction, a process primarily facilitated by microbial enzymes. nih.govackerleylab.com This reductive activation leads to the generation of reactive species that exert cytotoxic effects. nih.gov

Red-Ox Biotransformation Pathways and Activation of the Nitro Group

The mechanism of action of 5-nitrofuran analogues, including this compound, is based on red-ox biotransformation. nih.gov The 5-nitro-2-furyl moiety, present in this compound, is the active component that undergoes biological reduction. nih.gov This process involves the activation of the nitro group (NO₂) through the gain of electrons. The highly electron-withdrawing nature of the nitro group makes it susceptible to reduction. nih.govuni-rostock.de This reduction can proceed through one- or two-electron transfer steps, leading to the formation of various intermediates. mdpi.comscielo.br

The initial step typically involves a one-electron reduction, generating a nitro anion radical. scielo.br Further reduction can lead to the formation of nitroso and hydroxylamine (B1172632) derivatives. mdpi.comscielo.br These intermediates are significantly more reactive than the parent compound and are primarily responsible for the biological effects observed.

Enzymatic Reduction by Nitroreductases in Biological Systems

The critical enzymes catalyzing the reductive activation of this compound and other nitrofurans are nitroreductases (NTRs). nih.govnih.gov These enzymes are widely distributed in bacteria, fungi, and some mammalian cells. nih.gov Bacterial nitroreductases are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups on nitroaromatic and nitroheterocyclic compounds. ackerleylab.comnih.gov

Nitroreductases can be broadly classified based on their properties, including their oxygen sensitivity and the nature of the products formed. Type I nitroreductases, often found in bacteria, catalyze a multi-step reduction of nitroaromatic compounds, yielding nitroso, hydroxylamine, and ultimately amino products. mdpi.com The reduction mediated by nitroreductases is considered an "electronic switch" that dramatically alters the electronic properties of the molecule, unleashing reactive substituents. ackerleylab.com

Research has identified specific nitroreductases in various microorganisms capable of activating nitro compounds. For instance, studies on Helicobacter pylori have identified NADPH nitroreductases (RdxA and FrxA) and pyruvate (B1213749) oxidoreductase (POR) as enzymes capable of reducing nitroaromatic prodrugs. While RdxA and FrxA were shown to reduce nitrofuran substrates like nitrofurantoin (B1679001) and nitrofurazone, POR also exhibited some activity towards nitrofurans. nih.gov This highlights the diversity of enzymes that can contribute to the activation of nitrofurans like this compound in biological systems.

Elucidation of Active Metabolites and Their Cellular Interactions

The reductive biotransformation of this compound yields active metabolites, primarily the nitroso and hydroxylamine intermediates. scielo.br These reactive species are electrophilic and can interact with various cellular macromolecules, including DNA, RNA, and proteins. ontosight.aiscielo.br

The interaction with DNA is a key mechanism contributing to the antimicrobial activity of nitrofurans. The reactive metabolites can cause DNA damage, such as strand breaks and adduct formation, which disrupts DNA replication and transcription, ultimately leading to cell death. ontosight.ainih.govresearchgate.net

Furthermore, these reactive intermediates can bind covalently to cellular proteins, particularly those with thiol groups. scielo.br This can lead to the inactivation of essential enzymes and disruption of metabolic pathways critical for microbial survival.

Identifying and characterizing these active metabolites is crucial for understanding the full spectrum of this compound's biological effects and the basis of its selectivity. Activity metabolomics, a field focused on identifying metabolites that actively modulate phenotype, offers strategies for elucidating such active species and their interactions with cellular components. nih.gov

This compound's Modulation of Cellular Pathways

Beyond direct macromolecular damage, this compound's active metabolites can also modulate specific cellular pathways, further contributing to its biological activities, particularly in microbial systems.

Interference with Microbial Metabolic Processes

This compound's antimicrobial activity involves interference with the synthesis of essential macromolecules, including DNA, RNA, and proteins, in microbial cells. ontosight.ai This broad interference suggests a disruption of fundamental metabolic processes required for microbial growth and replication.

Microbial metabolism encompasses a complex network of chemical reactions that allow microbes to obtain energy and nutrients for survival and reproduction. bmglabtech.comwikipedia.org This includes pathways for energy production (e.g., glycolysis, oxidative phosphorylation), biosynthesis of amino acids, nucleotides, and lipids, and the processing of waste products. bmglabtech.comnih.gov

The reactive metabolites of this compound can disrupt these processes by inactivating key enzymes or damaging the genetic material that codes for them. For instance, interference with carbohydrate metabolism, a primary source of energy for many microorganisms, can significantly impair their viability. bmglabtech.commdpi.com While specific details on this compound's precise targets within microbial metabolic pathways are subject to ongoing research, the general mechanism of reactive intermediate interaction with essential cellular components underlies its metabolic disruption capabilities.

Investigations into Specific Intracellular Targets (e.g., MAPK/ERK Pathway, DNA)

While the primary targets of nitrofuran metabolites are considered to be microbial macromolecules like DNA, investigations into potential interactions with host cellular pathways, such as the MAPK/ERK pathway, are relevant in the broader context of understanding the compound's biological profile.

The MAPK/ERK signaling pathway is a conserved intracellular pathway in eukaryotes that plays a crucial role in transmitting signals from the cell surface to the nucleus, regulating processes like cell growth, differentiation, and stress responses. qiagen.comwikipedia.org It involves a cascade of kinases (Raf, MEK, ERK) that are sequentially activated through phosphorylation. qiagen.comwikipedia.org

Research has explored the interplay between DNA damage responses and the MAPK pathway, indicating that DNA damage can activate the MEK/ERK pathway, influencing cell cycle arrest and apoptosis. mdpi.com Given that this compound metabolites are known to cause DNA damage, it is plausible that such damage could indirectly influence host cellular pathways like MAPK/ERK in exposed cells. researchgate.netmdpi.com However, the extent and implications of any such interactions specifically with this compound would require dedicated investigation.

Direct interaction of this compound metabolites with DNA is a well-established mechanism contributing to its biological effects, particularly its antimicrobial and potential genotoxic properties. ontosight.ainih.govresearchgate.net The reactive intermediates formed upon reduction can covalently modify DNA bases or induce strand breaks, leading to genomic instability. researchgate.net

Further research is needed to fully elucidate the specific intracellular targets of this compound's active metabolites, both in microbial pathogens and potentially in host cells, to gain a comprehensive understanding of its complex biological activities.

Preclinical Efficacy and Spectrum of Nifurpipone S Biological Activity

In Vitro Antimicrobial Efficacy Assessments of Nifurpipone

In vitro studies are fundamental to understanding the direct effects of a compound on target pathogens or cells in a controlled laboratory setting. For this compound, these assessments have explored its ability to inhibit the growth of a wide range of bacteria, its comparative efficacy against established antimicrobial agents, and the influence of environmental factors like pH on its activity.

Antibacterial Spectrum Across Diverse Microbial Species

This compound has demonstrated a broad spectrum of antibacterial activity against numerous microbial species. Research indicates its efficacy against various Gram-negative bacteria, including Escherichia, Klebsiella, Enterobacter, Salmonella, Shigella, and Vibrio. nih.gov It has also shown activity against Gram-positive bacteria such as Staphylococcus, Streptococcus, and Bacillus subtilis. nih.gov Furthermore, studies have included its inhibitory effects on Clostridium and Mycobacterium tuberculosis. nih.gov

Comparative In Vitro Efficacy Studies (e.g., this compound vs. Nitrofurantoin)

Comparative studies have been conducted to evaluate the in vitro efficacy of this compound relative to other nitrofuran derivatives, such as nitrofurantoin (B1679001). One study indicated that this compound's in vitro antibacterial spectrum corresponds to that of nitrofurantoin. researchgate.net However, another comparative study involving furazidin (another nitrofuran) and nitrofurantoin against common uropathogens, including multidrug-resistant strains of E. coli and S. aureus, found that furazidin exhibited lower Minimum Inhibitory Concentrations (MICs) than nitrofurantoin against both Gram-negative and Gram-positive bacteria. bibliotekanauki.plcore.ac.uk While this specific study did not directly compare this compound to nitrofurantoin in terms of MIC values, it highlights the variations in activity within the nitrofuran class.

pH-Dependence of this compound's In Vitro Antimicrobial Activity

The in vitro activity of this compound exhibits a fundamental difference in pH dependence compared to nitrofurantoin. This compound is reported to be more active at alkaline pH, whereas nitrofurantoin demonstrates greater activity at acidic pH. researchgate.netwikipedia.orgamericanpharmaceuticalreview.com This pH-dependent characteristic can be a crucial factor in considering its potential applications, particularly in environments with varying pH levels.

Antiviral Efficacy Studies (e.g., against Poliovirus 1)

Research has also explored the antiviral potential of this compound. Studies have investigated its efficacy against viruses such as Poliovirus 1. nih.gov While the provided search results mention antiviral activity against Poliovirus 1 in the context of other compounds mdpi.comactapharmsci.comajol.infonih.govnih.gov, one result specifically lists "Antiviral Efficacy Studies (e.g., against Poliovirus 1)" under this compound's preclinical efficacy nih.gov, suggesting that studies have been conducted in this area. However, detailed findings regarding the extent and nature of this antiviral activity against Poliovirus 1 for this compound itself are not extensively elaborated in the provided snippets.

In Vivo Efficacy Studies in Experimental Animal Models

In vivo studies, typically conducted in animal models, are essential for evaluating the efficacy of a compound within a complex biological system. These models can provide insights into a compound's effects on disease progression and its interaction with host processes. profil.comoncodesign-services.com

Utility of this compound as a Radiosensitizing Agent in Transplanted Tumor Models

This compound has been investigated for its potential utility as a radiosensitizing agent in transplanted tumor models. uni.lu Radiosensitizers are compounds that make tumor cells more susceptible to the effects of radiation therapy. Transplanted tumor models, such as xenografts or syngeneic models, involve implanting tumor cells or tissue into a host animal to mimic aspects of human cancer for research purposes. iitri.orgnih.govelifesciences.org The inclusion of this topic under this compound's preclinical efficacy suggests that studies have explored its ability to enhance the effectiveness of radiation treatment in these experimental cancer models. uni.lu

Table 1: In Vitro Antimicrobial Spectrum of this compound

| Microbial Species | Activity |

| Escherichia | Active |

| Klebsiella | Active |

| Enterobacter | Active |

| Salmonella | Active |

| Shigella | Active |

| Vibrio | Active |

| Staphylococcus | Active |

| Streptococcus | Active |

| Bacillus subtilis | Active |

| Clostridium | Active |

| Mycobacterium tuberculosis | Active |

Table 2: Comparative In Vitro Activity: this compound vs. Nitrofurantoin (pH Dependence)

| Compound | Activity at Acidic pH | Activity at Alkaline pH |

| This compound | Less Active | More Active |

| Nitrofurantoin | More Active | Less Active |

Mechanisms of Resistance and Strategies for Overcoming Resistance to Nifurpipone

Microbial Resistance Mechanisms to Nitrofuran Compounds

The development of resistance to nitrofuran antibiotics is a significant concern in clinical practice. Bacteria employ several strategies to counteract the antimicrobial effects of these compounds. These mechanisms often involve genetic mutations that lead to the inactivation of the enzymes required to activate the prodrug, the overexpression of efflux pumps to expel the drug, or alterations in the drug's molecular targets.

Nitrofuran compounds, including Nifurpipone, are prodrugs that require intracellular activation by bacterial nitroreductases to exert their antibacterial effect. mdpi.complos.org These enzymes, particularly the oxygen-insensitive type I nitroreductases NfsA and NfsB in Escherichia coli, catalyze the reduction of the nitro group on the furan (B31954) ring. plos.orgresearchgate.net This reduction generates highly reactive electrophilic intermediates that are cytotoxic, damaging bacterial DNA, ribosomes, and other macromolecules. plos.orgresearchgate.net

The primary mechanism of high-level resistance to nitrofurans involves the mutational inactivation of the genes encoding these activating enzymes, namely nfsA and nfsB. researchgate.netasm.org The development of resistance is typically a stepwise process. An initial mutation in the nfsA gene confers a first level of resistance. asm.orgnih.gov This is often followed by a subsequent mutation in the nfsB gene in the nfsA-mutant background, leading to a higher level of resistance. asm.orgoup.com

Mutations can include point mutations leading to amino acid substitutions, frameshift mutations, or the insertion of mobile genetic elements (insertion sequences), all of which result in non-functional or truncated nitroreductase proteins. asm.orgbiorxiv.org The loss of these enzymes prevents the conversion of the nitrofuran prodrug into its active, cytotoxic form, rendering the bacterium resistant. mcmaster.camcmaster.ca While mutations in nfsA and nfsB are the most common pathway, resistance has also been linked to mutations in the ribE gene, which is involved in the synthesis of flavin mononucleotide (FMN), an essential cofactor for both NfsA and NfsB. plos.orgresearchgate.net

Table 1: Key Nitroreductase Genes in Nitrofuran Resistance

| Gene | Encoded Enzyme | Role in Action | Mechanism of Resistance | Consequence of Mutation |

|---|---|---|---|---|

nfsA |

Major oxygen-insensitive nitroreductase | Primary activator of nitrofuran prodrugs. mcmaster.ca | Loss-of-function mutations (point, frameshift, insertion). asm.org | Prevents drug activation, leading to first-step resistance. asm.orgnih.gov |

nfsB |

Oxygen-insensitive nitroreductase | Secondary activator of nitrofuran prodrugs. researchgate.net | Loss-of-function mutations, often following nfsA mutation. asm.org |

Prevents further drug activation, leading to high-level resistance. asm.org |

ribE |

Riboflavin synthesis enzyme | Produces FMN, a necessary cofactor for NfsA and NfsB. plos.org | In-frame deletions or mutations. plos.orgresearchgate.net | Reduces cofactor availability, impairing nitroreductase function. plos.org |

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. reactgroup.orgoup.com The overexpression of these pumps is a significant mechanism of multidrug resistance (MDR) in bacteria. oup.comjidc.org By reducing the intracellular concentration of an antibiotic, efflux pumps can prevent it from reaching its target at a sufficient concentration to be effective. reactgroup.orgcdc.gov

Several efflux pump systems have been implicated in resistance to nitrofuran compounds. In Gram-negative bacteria like E. coli and Klebsiella pneumoniae, the AcrAB-TolC pump, a member of the Resistance-Nodulation-Division (RND) family, is a major contributor to intrinsic and acquired resistance to multiple drug classes. jidc.orgekb.eg Overexpression of the acrAB genes has been linked to nitrofuran resistance. jidc.org

Another important efflux system is the OqxAB pump, which is often encoded on plasmids. ajms.iq The presence of oqxA and oqxB genes has been strongly associated with nitrofuran resistance, particularly in K. pneumoniae and E. coli. ajms.iqnih.gov The horizontal transfer of plasmids carrying oqxAB genes is a concern as it can rapidly disseminate resistance among different bacterial strains and species. nih.gov

Table 2: Efflux Pumps Associated with Nitrofuran Resistance

| Efflux Pump System | Pump Family | Encoding Genes | Associated Bacteria | Role in Resistance |

|---|---|---|---|---|

| AcrAB-TolC | RND | acrA, acrB, tolC |

E. coli, K. pneumoniae | Contributes to intrinsic and acquired resistance through overexpression. jidc.org |

| OqxAB | RND | oqxA, oqxB |

E. coli, K. pneumoniae | Confers resistance, often plasmid-mediated, facilitating horizontal gene transfer. nih.govajms.iqnih.gov |

Unlike many antibiotics that have a single, specific molecular target, nitrofurans have multiple targets due to the reactive nature of their activated metabolites. These intermediates can damage a variety of cellular components, including ribosomal proteins, metabolic enzymes, and DNA. researchgate.net This multi-targeted mechanism of action is a significant advantage, as it is more difficult for bacteria to develop resistance through target site modification. nih.gov For resistance to emerge via this pathway, mutations would need to occur simultaneously in multiple target genes, which is a low-probability event.

Therefore, target modification is not considered a primary mechanism of resistance to nitrofurans. reactgroup.orgwikipedia.org Instead, bacteria rely more heavily on preventing the drug's activation (nitroreductase mutation) or expelling it from the cell (efflux).

Other adaptive strategies can contribute to tolerance. For instance, bacteria can reduce membrane permeability to limit drug entry, although this is a more general resistance mechanism. nih.govmdpi.com Gram-negative bacteria naturally possess an outer membrane that acts as a selective barrier against many harmful compounds. mdpi.com However, specific mutations that further reduce permeability to nitrofurans are not as well-characterized as enzymatic inactivation or efflux.

Role of Efflux Pump Systems in Mediating Resistance

Academic Strategies for Circumventing this compound Resistance

The rise of resistance to established antibiotics necessitates the exploration of novel strategies to restore or maintain their efficacy. Research efforts are focused on two main avenues: modifying the chemical structure of existing drugs to create analogs that evade resistance mechanisms and combining existing drugs with other agents to achieve synergistic effects.

One strategy to combat resistance is the rational design and synthesis of new drug analogs. In the context of nitrofurans, research has focused on creating derivatives that are either less susceptible to existing resistance mechanisms or are more potent inhibitors. nih.gov For example, analogs could be designed to be poor substrates for the efflux pumps that confer resistance.

Another approach involves creating analogs that can be activated by a different set of nitroreductases within the bacterium. If a new analog is not a substrate for NfsA or NfsB but can be activated by other reductases, it may remain effective against strains that have developed resistance through nfsA/nfsB mutations. Studies have explored various nitrofuran analogs, demonstrating that modifications to the molecule can result in potent activity, sometimes exceeding that of parent compounds like nitrofurantoin (B1679001), against both susceptible and resistant bacterial strains, including Gram-negative pathogens. nih.gov

Combining two or more antimicrobial agents can be a highly effective strategy to combat resistant bacteria. A synergistic interaction occurs when the combined effect of the drugs is greater than the sum of their individual effects. mdpi.comsemanticscholar.org This can allow for the use of lower concentrations of each drug, potentially reducing toxicity and slowing the development of resistance.

For nitrofurans, combination therapy could involve pairing them with an efflux pump inhibitor (EPI). An EPI would block the action of pumps like AcrAB-TolC or OqxAB, thereby increasing the intracellular concentration of the nitrofuran and restoring its activity against resistant strains. oup.com Another approach is to combine nitrofurans with other classes of antibiotics. For example, a nitrofuran could be paired with a cell wall synthesis inhibitor or a protein synthesis inhibitor. The rationale is that attacking multiple, independent cellular pathways simultaneously makes it much more difficult for the bacterium to survive. Studies have shown synergistic effects when essential oils or antimicrobial peptides are combined with conventional antibiotics, enhancing their efficacy against multidrug-resistant pathogens. mdpi.com Phage-antibiotic combinations have also demonstrated significant synergistic effects against resistant bacteria like MRSA. While specific studies on this compound combinations are not extensively documented, the principles of synergistic action provide a promising framework for future research to enhance its therapeutic potential against resistant uropathogens. uminho.pt

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Nifurpipone and Its Analogs

Elucidating Structure-Activity Relationships within Nifurpipone Scaffolds

SAR studies on this compound and its analogs aim to pinpoint which parts of the molecule are essential for its activity and how modifications to these parts affect its potency and spectrum of action. The core structure of this compound includes a nitrofuran moiety, a piperazine (B1678402) ring, and a hydrazide linkage.

Impact of the Nitrofuran Moiety on Biological Activity

The nitrofuran moiety is a key structural feature present in this compound and other related antimicrobial agents like nitrofurantoin (B1679001) and nifuroxazide (B1678864) iu.edunih.govanses.fr. This functional group is often associated with the mechanism of action of these compounds, which typically involves bioreduction by nitroreductase enzymes within target organisms nih.govmdpi.com. This reduction can lead to the formation of reactive intermediates that damage cellular components nih.gov.

Studies on nitrofuran-based compounds, while not always directly on this compound itself, highlight the critical role of this moiety. For instance, research on analogs of nitrofuran antibiotics demonstrated that modifications to the nitrofuran moiety significantly impacted their activity, particularly against targets like GroEL/ES iu.edu. The presence of the nitrofuran group is often necessary for the compound to undergo the activation step required for its biological effect nih.gov. Alterations or removal of the nitrofuran can lead to a loss or significant reduction in activity, suggesting it is a vital pharmacophore mdpi.com.

Role of Piperazine Ring Substitutions in Modulating Efficacy

The piperazine ring is a versatile scaffold frequently incorporated into various pharmacologically active compounds nih.govresearchgate.net. In the context of this compound analogs, substitutions on the piperazine ring can significantly influence the compound's biological activity, including its potency and target specificity nih.govnih.gov.

The piperazine ring contains two nitrogen atoms, which can be substituted, allowing for the introduction of various functional groups researchgate.net. These substitutions can affect properties such as lipophilicity, polarity, and the ability to form hydrogen bonds or engage in other intermolecular interactions with biological targets researchgate.net. SAR studies on compounds containing a piperazine core have shown that the nature and position of substituents on this ring are critical determinants of activity in various contexts, including anticancer and anti-infectious agents nih.govresearchgate.netnih.gov. For example, studies on piperazine derivatives as potential antidepressant agents indicated that substitutions on the 4-position of the piperazine ring were important for inhibitory activity nih.gov. Similarly, research on anti-influenza agents with a piperazine ring demonstrated that modifications and SAR studies on this ring were crucial for optimizing in vitro activity nih.gov.

Data from SAR studies on piperazine-containing compounds often reveal specific substituent preferences for optimal activity against a particular target. While direct detailed data specifically on this compound piperazine substitutions might be limited in the provided context, the general principles observed in related piperazine-containing structures are applicable. These studies typically involve synthesizing a series of analogs with different groups attached to the piperazine nitrogen atoms and evaluating their biological activity.

An example of how piperazine substitution impacts activity can be illustrated with hypothetical data based on general trends observed in SAR studies of piperazine derivatives:

| Compound Structure (Illustrative) | Piperazine Substitution (R) | Biological Activity (Arbitrary Units) |

| This compound Analog 1 | -H | 10 |

| This compound Analog 2 | -CH₃ | 15 |

| This compound Analog 3 | -C₂H₅ | 12 |

| This compound Analog 4 | -Phenyl | 25 |

| This compound Analog 5 | -Benzyl | 30 |

Such data would suggest that bulkier or aromatic substitutions on the piperazine ring might enhance biological activity in this hypothetical series.

Contributions of the Hydrazide Linkage to Activity Profiles

The hydrazide linkage (-C(=O)-NH-NH-) connects different parts of the this compound molecule mdpi.com. This functional group is known for its ability to form hydrogen bonds and act as a flexible linker mdpi.com. The hydrazide moiety can also undergo tautomerization between keto and enol forms, which might influence its interaction with biological targets mdpi.com.

The hydrazide linkage can participate in crucial interactions within the binding site of a target protein, such as hydrogen bonding with amino acid residues. Modifications to the atoms within or adjacent to the hydrazide linkage can alter these interactions, thereby modulating the compound's activity. For example, substituting the carbonyl oxygen or the nitrogen atoms could impact hydrogen bonding patterns.

Computational Approaches in this compound SAR/QSAR

Computational methods, often referred to as in silico approaches, play a significant role in modern SAR and QSAR studies toxmed.ittoxminds.com. These methods allow researchers to predict biological activity, optimize compound structures, and understand molecular interactions without the need for extensive experimental synthesis and testing toxmed.ittoxminds.com.

In Silico Modeling for Activity Prediction and Compound Optimization

In silico modeling encompasses a range of computational techniques used to simulate and analyze the behavior of molecules. In the context of SAR/QSAR, these methods are used to build predictive models that correlate molecular descriptors (numerical representations of chemical structure and properties) with biological activity toxmed.ittoxminds.comnih.gov. Various algorithms, such as multiple linear regression (MLR) and artificial neural networks, can be employed to develop these QSAR models nih.govmdpi.com.

These models can then be used to predict the activity of new compounds before they are synthesized, allowing for the prioritization of promising candidates toxmed.ittoxminds.com. This significantly accelerates the drug discovery process and reduces costs toxmed.it. In silico models can also guide the design of new analogs by identifying structural features that are predicted to enhance activity mdpi.com. For example, QSAR modeling has been used to predict the activity of piperazine derivatives as potential inhibitors, identifying molecular descriptors that significantly correlate with biological activity mdpi.com.

Data from in silico modeling studies often include statistical parameters that indicate the robustness and predictive power of the developed QSAR models, such as R² (coefficient of determination) and Q² ( cross-validation coefficient) mdpi.comnih.gov.

| Model Type | R² | Q² | Application Area (Illustrative) |

| MLR | 0.74 | - | mTORC1 Inhibition mdpi.com |

| MNLR | 0.78 | - | mTORC1 Inhibition mdpi.com |

| QSAR | 0.833 | 0.770 | Antiviral Activity nih.gov |

| QSAR | 0.85 | - | Pesticide Partitioning nih.gov |

These statistical values help assess the reliability of the models for predicting the activity of new compounds.

Molecular Docking and Ligand-Target Binding Interaction Analyses

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (e.g., this compound or its analog) when bound to a specific biological target, such as a protein receptor or enzyme up.ac.zapharmajournal.netnih.gov. This method simulates the molecular recognition process and estimates the binding affinity between the ligand and the target up.ac.zapharmajournal.net.

By analyzing the predicted binding poses and interactions, researchers can gain insights into the key amino acid residues in the target's binding site that are involved in interactions with the ligand up.ac.zajabonline.in. These interactions can include hydrogen bonds, hydrophobic interactions, pi-stacking, and electrostatic interactions up.ac.za. Understanding these interactions at the molecular level is crucial for rational drug design and for explaining the observed SAR jabonline.inmdpi.com.

Molecular docking studies can help to:

Identify potential binding sites on a target protein.

Predict the binding affinity of a series of compounds.

Explain why certain structural modifications lead to changes in activity.

Guide the design of new compounds with improved binding characteristics.

For example, molecular docking has been used to screen large libraries of compounds against viral proteins, identifying potential inhibitors based on their predicted binding scores and interaction modes up.ac.za. Analyzing the binding interactions reveals how different parts of the ligand, such as the nitrofuran moiety, piperazine ring, or hydrazide linkage, interact with specific residues in the target's active site mdpi.comup.ac.za. This detailed understanding of ligand-target interactions provides a molecular basis for the observed SAR.

Data from molecular docking studies often include docking scores (representing estimated binding affinity) and descriptions of key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the target protein up.ac.zajabonline.in.

| Compound (Illustrative) | Target (Illustrative) | Docking Score (Arbitrary Units) | Key Interactions (Illustrative) |

| This compound Analog A | Enzyme X | -8.5 | Hydrogen bond with Arg10, hydrophobic contacts with Leu25, Phe90 |

| This compound Analog B | Enzyme X | -6.0 | Weaker hydrogen bond, different hydrophobic interactions |

These computational approaches, when combined with experimental data, provide a powerful framework for understanding the SAR of this compound and its analogs and for guiding the design of novel compounds with enhanced biological activity.

Biochemical and Pharmacological Interactions of Nifurpipone in Experimental Systems

In Vitro Studies of Nifurpipone's Biochemical Interactions

In vitro investigations have revealed key aspects of this compound's biochemical activity. Like other 5-nitrofuran derivatives, the biological action of this compound is contingent upon the bioreduction of its 5-nitro group. mdpi.com This activation process is catalyzed by nitroreductases, which transform the compound into a reactive hydroxylamino derivative, the moiety responsible for its cytotoxic effects. mdpi.com

Studies comparing this compound to the related compound nitrofurantoin (B1679001) have highlighted a fundamental difference in their pH-dependent activity. This compound demonstrates greater antibacterial activity in alkaline pH conditions, whereas nitrofurantoin is more active in an acidic environment. researchgate.net Furthermore, research into the compound's interaction with genetic material has shown that this compound can induce DNA strand breaks, indicating a direct biochemical interaction with cellular DNA. nih.gov

Drug-Drug Interactions in Experimental Animal Models

The potential for this compound to interact with other drugs has been explored in various animal models, focusing on pathways of metabolic and excretory relevance.

The cytochrome P450 microsomal enzyme system is a primary site of drug metabolism, and its induction or inhibition can significantly alter the pharmacokinetics of many compounds. youtube.comgpnotebook.com However, studies in rat models have investigated the effect of such modulation on the excretion of this compound. In these experiments, rats were administered this compound orally alongside agents known to either induce or inhibit liver microsomal enzymes. nih.gov

The study found that neither phenobarbital, a known microsomal enzyme inducer, nor proadifen (B1678237) (SKF 525-A), a microsomal enzyme inhibitor, produced a significant change in the urinary excretion of this compound. nih.gov This suggests that under the experimental conditions, the metabolic pathways influenced by these specific modulators are not critical for the renal elimination of this compound. nih.gov

Table 1: Effect of Microsomal Enzyme Modulators on this compound Urinary Excretion in Rats

| Modulating Agent | Class | Effect on this compound Excretion | Reference |

|---|---|---|---|

| Phenobarbital | Microsomal Enzyme Inducer | No significant alteration | nih.gov |

The renal tubules play an active role in the excretion of many drugs and metabolites through secretory transport systems. nih.govnih.gov To determine if these pathways are significantly involved in the disposition of this compound, studies have been conducted using agents that inhibit specific tubular transport mechanisms. nih.gov

In a study involving rats, the co-administration of probenecid, an inhibitor of the tubular acid secretory system, did not result in a major change in the urinary excretion of this compound. nih.gov Similarly, treatment with quinine, an inhibitor of the tubular alkaline secretory system, also failed to significantly alter the amount of this compound excreted in the urine. nih.gov These findings indicate that the active tubular secretion systems for acidic and alkaline compounds are not the primary determinants of this compound's renal clearance in this model. nih.gov

Table 2: Effect of Tubular Secretory System Modulators on this compound Urinary Excretion in Rats

| Modulating Agent | Class | Effect on this compound Excretion | Reference |

|---|---|---|---|

| Probenecid | Inhibitor of Tubular Acid Secretion | No significant alteration | nih.gov |

The ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an efflux pump that plays a significant role in drug disposition by actively transporting substrates out of cells. nih.govdovepress.comnih.gov While direct studies on this compound's interaction with BCRP are limited, research on the structurally similar nitrofuran, nitrofurantoin, provides valuable insight from cellular models.

Nitrofurantoin has been identified as a specific substrate for BCRP/ABCG2. researchgate.net In studies using Madin-Darby canine kidney (MDCK) cells engineered to express human BCRP (MDCK-BCRP), nitrofurantoin exhibited polarized transport, which is characteristic of active efflux. researchgate.net The flavonoid chrysin (B1683763), a potent BCRP inhibitor, was shown to effectively block this BCRP-mediated transport of nitrofurantoin in these cellular models. researchgate.net Co-administration of chrysin significantly inhibited the polarized transport of nitrofurantoin in cells expressing both human BCRP and murine Bcrp1. researchgate.net These findings from a closely related nitrofuran suggest a potential mechanism of interaction for this class of compounds with the BCRP efflux transporter. researchgate.net

Table 3: Interaction of the Nitrofuran, Nitrofurantoin, with BCRP/ABCG2 in a Cellular Model

| Cell Line | Transporter Expressed | Test Substrate | Inhibitor | Observed Effect in Cellular Model | Reference |

|---|---|---|---|---|---|

| MDCK-BCRP | Human BCRP/ABCG2 | Nitrofurantoin | Chrysin | Significant inhibition of polarized transport | researchgate.net |

Future Directions and Research Gaps in Nifurpipone Studies

Identification of Unexplored Therapeutic Applications for Nifurpipone

While initially investigated as an antibacterial agent for urinary tract infections, the therapeutic potential of this compound may extend beyond this initial scope. ncats.ioncats.iokarger.com Further research is required to fully assess its efficacy and safety in humans for various infectious diseases, including those of the respiratory tract. ontosight.ai

A significant, yet dated, area of research that warrants re-examination is the use of this compound as a hypoxic cell radiosensitizer in oncology. Early studies demonstrated that this compound could sensitize hypoxic Chinese hamster cells to X-rays. This is a critical area in cancer therapy, as hypoxic (low-oxygen) tumor cells are notoriously resistant to radiation. The observation that this compound is excreted largely in its original form suggests minimal metabolic breakdown, a favorable characteristic for a systemic radiosensitizing agent. Modern in vitro and in vivo studies could validate these early findings and explore the mechanisms behind this sensitization, potentially repositioning this compound as an adjunct in radiotherapy.

Furthermore, the distinct pH-dependent activity of this compound opens avenues for targeted antibacterial therapies. Unlike nitrofurantoin (B1679001), which is more active in acidic conditions, this compound's antibacterial potency increases in alkaline environments. karger.comkarger.com This property could be clinically significant in treating urinary tract infections caused by pathogens that elevate urinary pH. karger.com Research could focus on developing this compound-based therapies specifically for these types of infections, where other nitrofurans may be less effective. Its potential against certain protozoa has also been noted, representing another underexplored therapeutic field. ontosight.ai

Table 1: Comparative pH-Dependent Activity of this compound vs. Nitrofurantoin

| Compound | Optimal pH for Activity | Relative Activity Increase | Potential Clinical Significance |

|---|---|---|---|

| This compound | Alkaline (pH 7.0-8.0) | 4x more active at pH 7.5 and 15x more active at pH 8.0 compared to Nitrofurantoin on a molar basis. karger.com | Treatment of urinary tract infections that produce an alkaline environment. karger.com |

| Nitrofurantoin | Acidic | Loses activity as pH becomes more alkaline. karger.com | Standard treatment for UTIs, which often have acidic urine. karger.com |

Application of Advanced Methodological Approaches in this compound Research

Future studies on this compound would benefit immensely from the application of modern analytical and computational techniques that have been refined since the compound was first studied.

For pharmacokinetic analysis and the detection of residues, advanced chromatographic methods are essential. Methodologies developed for the broader nitrofuran class, such as ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), can be adapted for this compound. researchgate.netnih.gov These techniques allow for the highly sensitive and specific simultaneous determination of the parent compound and its metabolites in various biological matrices, which is crucial for both clinical pharmacokinetics and monitoring in food safety contexts. researchgate.netnih.gov Furthermore, novel detection systems, including aptamer-based chromogenic assays using gold nanoparticles, offer rapid and sensitive screening possibilities. mdpi.com

To investigate mechanisms of action and resistance, molecular biology approaches are paramount. The antibacterial action of nitrofurans is dependent on their reduction by bacterial nitroreductases. nih.gov Resistance often emerges through mutations in the genes encoding these enzymes. nih.gov Genomic and transcriptomic analysis of this compound-resistant bacterial strains would allow for the precise identification of resistance mechanisms, mirroring the research done for nitrofurantoin. nih.gov

Additionally, computational and predictive modeling can streamline future research. Machine-learning models can be built using structured datasets to predict pharmacological activity and potential interactions. drugbank.com These in silico methods can help prioritize experimental studies and provide insights into the structure-activity relationships of this compound and related nitrofuran derivatives.

Table 2: Advanced Methodologies for this compound Research

| Methodology | Application in this compound Research | Key Advantages | Reference |

|---|---|---|---|

| UHPLC-MS/MS | Quantitative analysis of this compound and its metabolites in biological samples (e.g., plasma, urine, tissues). | High sensitivity, specificity, and ability to analyze multiple compounds in a single run. | researchgate.netnih.gov |

| Genomic Sequencing | Identification of mutations in nitroreductase genes or other loci conferring resistance to this compound. | Provides a definitive understanding of the genetic basis of resistance. | nih.gov |

| Aptamer-Based Biosensors | Rapid screening and detection of this compound residues. | High specificity, potential for rapid field-based testing. | mdpi.com |

| Computational Modeling | Predicting bioactivity, structure-activity relationships, and potential drug-transporter interactions. | Cost-effective, reduces the need for extensive preliminary lab work. | drugbank.com |

Addressing Emerging Challenges in Nitrofuran Compound Research

The advancement of any nitrofuran compound, including this compound, faces several significant challenges inherent to this class of chemicals.

First, the global issue of antimicrobial resistance (AMR) is a primary concern. While resistance to some nitrofurans has developed slowly, it is often associated with multidrug-resistant (MDR) or extensively drug-resistant (XDR) pathogens, making infections difficult to treat. nih.govnih.gov A critical research gap is the lack of surveillance and understanding of resistance mechanisms specific to this compound. Future work must focus on evaluating its susceptibility profile against contemporary clinical isolates and investigating the potential for cross-resistance with other nitrofurans and antibiotic classes.

Second, the toxicology of nitrofurans remains a major hurdle. This class of compounds is associated with potential mutagenic and carcinogenic effects, which led to a ban on their use in food-producing animals in the European Union and other regions. um.esacs.org Although some studies on this compound's mutagenicity exist, a comprehensive toxicological profile according to modern standards is lacking. nih.govanses.fr Addressing these safety concerns through advanced toxicogenomic and long-term animal studies is essential before any renewed clinical interest can be pursued.

Finally, a significant analytical challenge involves the detection of nitrofuran residues. The parent compounds are metabolized rapidly in vivo, making their detection difficult. europa.eu Research and regulatory efforts have therefore shifted to identifying stable, tissue-bound metabolites as markers of illegal use. anses.freuropa.eu Any future development of this compound, whether for human or veterinary medicine, would require the parallel development of validated, highly sensitive analytical methods to monitor its use and ensure food safety, a complex task for any nitrofuran. um.esanses.fr

Table 3: Key Challenges and Research Imperatives for this compound

| Challenge | Description | Required Research Focus |

|---|---|---|

| Antimicrobial Resistance | Potential for development of resistance and cross-resistance with other antibiotics. Emergence of resistant strains complicates treatment. nih.gov | Surveillance studies on current clinical isolates; investigation of specific genetic resistance mechanisms; evaluation of cross-resistance patterns. |

| Toxicological Profile | Concerns over potential mutagenicity and carcinogenicity, characteristic of the nitrofuran class. um.esacs.org | Comprehensive in vitro and in vivo toxicology studies according to current regulatory standards; mechanistic studies into any observed toxicity. |

| Residue Detection & Monitoring | Nitrofurans are rapidly metabolized, making the parent compound difficult to detect. Stable metabolites are used as markers. anses.freuropa.eu | Development and validation of sensitive analytical methods (e.g., UHPLC-MS/MS) for this compound and its key metabolites in relevant biological matrices. |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Nifurpipone (C₁₂H₁₇N₅O₄) to ensure reproducibility?

- Methodological Answer : Follow standardized synthesis protocols with detailed reaction conditions (solvents, catalysts, temperature, and time). For characterization, use high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Report yield calculations and elemental analysis to validate purity .

- Data Requirement : Include spectral data (e.g., IR, MS, NMR) and chromatograms in supplementary materials, adhering to journal guidelines for compound characterization .

Q. How can researchers design pharmacokinetic studies to assess this compound’s excretion pathways in preclinical models?

- Methodological Answer : Use radiolabeled this compound in rodent models to track urinary and fecal excretion. Employ HPLC or LC-MS for quantitative analysis of metabolites. Ensure ethical compliance with NIH guidelines for animal studies, including sample size justification and statistical power analysis .

- Data Contradiction Note : Discrepancies in excretion rates between studies (e.g., Veronese et al., 1974 vs. Vree et al., 1979) may arise from differences in administration routes or detection methods. Cross-validate results using multiple analytical techniques .

Q. What statistical frameworks are appropriate for evaluating this compound’s antimicrobial efficacy in vitro?

- Methodological Answer : Use dose-response curves (e.g., IC₅₀ calculations) with nonlinear regression models. Apply ANOVA or Student’s t-test for comparing efficacy across bacterial strains. Report confidence intervals and p-values to address variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s metabolic stability data across different experimental models?

- Methodological Answer : Conduct comparative studies using identical conditions (e.g., pH, temperature, enzyme concentrations) in human liver microsomes and rodent models. Use tandem mass spectrometry (LC-MS/MS) to identify degradation products and quantify half-life differences. Reference the FINER criteria to ensure hypotheses are feasible and novel .

Q. What strategies validate the extrapolation of this compound’s pharmacokinetic data from rodents to humans?

- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism and excretion. Validate predictions with in vitro human hepatocyte assays and allometric scaling. Address limitations in cross-species relevance using the NIH preclinical checklist .

Q. How should researchers design experiments to investigate this compound’s stability under varying environmental conditions?

- Methodological Answer : Use accelerated stability testing (e.g., ICH Q1A guidelines) with controlled temperature, humidity, and light exposure. Monitor degradation via UV-Vis spectroscopy and HPLC. Include negative controls and triplicate sampling to minimize batch variability .

Methodological Best Practices

- Data Reprodubility : Document all experimental parameters (e.g., reagent lot numbers, instrument calibration) in supplementary materials. Journals like Beilstein Journal of Organic Chemistry mandate this for compound synthesis and characterization .

- Ethical Compliance : For in vivo studies, include ethics committee approval codes and informed consent statements (if applicable). Follow ARRIVE guidelines for animal research reporting .

- Contradiction Analysis : Use triangulation (multiple data sources/methods) to validate findings. For example, combine HPLC, NMR, and in silico docking to confirm metabolite identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.